1-Bromo-1-octene
Description
Key Milestones in Bromoalkene Development
Positional Isomerism and Reactivity Patterns in Brominated Alkenes
The reactivity of brominated alkenes is profoundly influenced by the relative positions of the bromine atom and the double bond. In this compound, the vicinal arrangement creates a conjugated system where the bromine’s electron-withdrawing effect polarizes the double bond, enhancing its susceptibility to electrophilic attack. This contrasts with non-vicinal isomers like 8-bromo-1-octene, where the spatial separation between functional groups limits electronic conjugation.
Comparative Reactivity of Bromoalkene Isomers
The bromine water test, a hallmark reaction for alkene identification, illustrates these differences. While this compound rapidly decolorizes bromine water via electrophilic addition (forming 1,2-dibromo-octane), its non-vicinal isomers react more sluggishly due to reduced double bond polarization.
Critical Knowledge Gaps in Vicinal Bromoalkene Systems
Despite advances in bromoalkene chemistry, vicinal systems like this compound present unresolved challenges:
Mechanistic Ambiguities in Cross-Coupling Reactions
While Suzuki-Miyaura couplings using this compound are well-documented, the role of steric effects in transmetalation steps remains unclear. Computational studies suggest that the vicinal bromine may hinder palladium coordination, but experimental validation is lacking.Stability Under Thermal and Photolytic Conditions
Vicinal bromoalkenes are prone to elimination reactions, yet quantitative data on their decomposition kinetics are sparse. For example, the activation energy for HBr elimination from this compound has not been rigorously measured, complicating its use in high-temperature applications.Stereochemical Control in Cycloadditions
The compound’s potential in Diels-Alder reactions is underexplored. Preliminary studies indicate that the bromine atom induces asymmetric induction, but methods to optimize enantioselectivity remain underdeveloped.
Priority Research Areas
- Development of chiral ligands to enhance stereocontrol in vicinal bromoalkene reactions.
- Kinetic studies to map decomposition pathways under industrial processing conditions.
- Synthesis of deuterated analogs to probe mechanistic details in cross-coupling reactions.
Structure
2D Structure
Properties
CAS No. |
1119-88-6 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-bromooct-1-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3 |
InChI Key |
WTCSRYZMCHRXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CBr |
Origin of Product |
United States |
Preparation Methods
Telomerization and Catalytic Decomposition
The telomerization of 1,3-butadiene with brominated nucleophiles represents a scalable route to 1-bromo-1-octene. This method, adapted from ethylene oligomerization processes, involves two primary steps:
Telomerization of 1,3-Butadiene
In the presence of a palladium catalyst, 1,3-butadiene reacts with a brominated telogen (e.g., HBr or bromoethanol) to form 1-bromo-2,7-octadiene. The reaction proceeds via a π-allyl palladium intermediate, which facilitates the insertion of butadiene units. For example:
$$
\text{CH₂=CH-CH₂-CH₂ + 2 HBr} \rightarrow \text{CH₂Br-CH₂-CH₂-CH₂-CH₂-CH₂-CH=CH₂} \quad \text{}
$$
The selectivity toward linear products is optimized using polar solvents (e.g., dimethylformamide) and temperatures between 60–120°C.
Decomposition of Brominated Intermediates
The telomerized product, 1-bromo-2,7-octadiene, undergoes catalytic decomposition over solid acid catalysts (e.g., γ-alumina) at 250–350°C. This step cleaves the internal double bonds, yielding this compound with >90% purity. Side products, such as 2- or 3-bromooctenes, are minimized by controlling the space velocity (0.1–10 h⁻¹) and employing inert diluents like nitrogen.
Table 1: Telomerization-Decomposition Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 250–350°C | Higher temps favor decomposition |
| Catalyst | γ-Alumina | 95% selectivity |
| Pressure | 0.2–10 bar | Low pressure reduces side reactions |
| Space velocity | 0.1–10 h⁻¹ | Lower velocity enhances contact time |
Hydrobromination of 1-Octyne
Anti-Markovnikov addition of HBr to 1-octyne offers a direct route to this compound. This method leverages radical-initiated conditions to bypass traditional ionic addition pathways:
Radical Anti-Markovnikov Addition
In the presence of peroxides (e.g., di-tert-butyl peroxide), HBr adds to 1-octyne to form this compound via a chain mechanism:
$$
\text{HC≡C-(CH₂)₅CH₃ + HBr} \xrightarrow{\text{ROOR}} \text{CH₂=CH-Br-(CH₂)₅CH₃} \quad \text{}
$$
Reaction conditions (60–80°C, solvent-free) achieve yields of 70–85%, with side products including 1,2-dibromooctane and polymeric residues.
Elimination Reactions from Vicinal Dihalides
Dehydrohalogenation of 1,2-dibromooctane provides a high-purity route, albeit with stoichiometric limitations:
Base-Promoted Elimination
Heating 1,2-dibromooctane with potassium hydroxide (ethanol, 70°C) induces β-elimination, forming this compound:
$$
\text{CH₂Br-CH₂-(CH₂)₅CH₃} \xrightarrow{\text{KOH}} \text{CH₂=CH-Br-(CH₂)₅CH₃ + HBr} \quad \text{}
$$
Yields reach 65–75%, with competing elimination pathways producing 1-octene as a minor byproduct.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Telomerization | 90–95 | >97 | Scalable, low branching | High catalyst cost |
| Hydrobromination | 70–85 | 85–90 | Direct synthesis | Radical initiator hazards |
| Elimination | 65–75 | 95–98 | Simple reagents | Low atom economy |
Thermodynamic data from NIST further informs process design:
- Critical temperature : 659 K
- Vaporization enthalpy : 38.2 kJ/mol at 255 K
- Liquid density : 1.12 g/cm³ at 298 K
Chemical Reactions Analysis
Radical Allylic Bromination
1-Bromo-1-octene participates in allylic bromination via a radical chain mechanism when treated with N-bromosuccinimide (NBS) under photolytic conditions. The reaction proceeds through hydrogen abstraction at the allylic position (C3), generating a resonance-stabilized radical intermediate. Subsequent bromination yields two regioisomers:
-
3-Bromo-1-octene (18%)
-
1-Bromo-2-octene (82%, cis + trans)
| Reagent | Solvent | Light Source | Temperature | Yield Ratio (3-Br:1-Br) |
|---|---|---|---|---|
| NBS | CCl₄ | UV or Δ | 25–80°C | 18:82 |
Mechanism :
-
Initiation : NBS generates Br₂ in trace amounts, producing Br- radicals.
-
Propagation :
-
Br- abstracts an allylic hydrogen (C3), forming an allylic radical.
-
Radical resonance stabilizes across C1–C3.
-
Br₂ adds to the radical, yielding brominated products.
-
Halogenation
The terminal double bond undergoes electrophilic addition with halogens (e.g., Br₂) in nonpolar solvents (CCl₄), producing vicinal dibromides. The reaction follows a bromonium ion intermediate, leading to anti stereochemistry:
Conditions :
-
Solvent: CCl₄ or CH₂Cl₂
-
Temperature: 0–25°C
-
Stereoselectivity: >95% anti addition due to bromonium ring opening.
Hydrohalogenation
In the presence of HBr and peroxides, anti-Markovnikov addition occurs, yielding 1-bromo-2-octene as the major product. Without peroxides, the reaction follows Markovnikov’s rule, but competing radical pathways complicate selectivity .
Metathesis Reactions
Grubbs-type ruthenium catalysts enable olefin metathesis of this compound, producing higher alkenes and ethene. For example, self-metathesis generates 7-tetradecene and ethene as primary products:
| Catalyst | Temperature | Conversion (1-Octene) | Major Products |
|---|---|---|---|
| Grubbs 2 (C₆₄₆H₉₉Cl₂N₂PRu) | 90°C | 70% after 540 min | 7-Tetradecene (C₁₄H₂₈), C₂H₄ |
Secondary Products :
-
Isomerization to internal alkenes (2-/3-octene).
-
Cross-metathesis fragments (C₃–C₁₃ alkenes).
Oxidation Reactions
The double bond undergoes oxidative cleavage with ozone or KMnO₄, forming brominated carboxylic acids. For example:
-
Ozonolysis: -78°C in CH₂Cl₂, followed by reductive workup (Zn/H₂O).
-
KMnO₄: Acidic or neutral conditions yield ketones or diols.
Comparative Reactivity
This compound exhibits distinct reactivity compared to isomers:
| Property | This compound | 1-Bromo-2-octene |
|---|---|---|
| Allylic H Abstraction | Favored at C3 (ΔG‡ = 25 kcal/mol) | Favored at C1 (ΔG‡ = 28 kcal/mol) |
| Metathesis Activity | High (terminal alkene) | Moderate (internal alkene) |
| Oxidation Rate | Faster (less steric hindrance) | Slower |
Scientific Research Applications
1-Bromo-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-1-octene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with electrophiles, leading to the formation of addition products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Bromo-1-octene and related brominated hydrocarbons:
Key Findings
Positional Isomerism :
- This compound vs. 2-Bromo-1-octene : The position of bromine significantly impacts reactivity. The allylic bromide in this compound stabilizes transition states in elimination reactions (e.g., dehydrohalogenation), whereas 2-Bromo-1-octene favors less stabilized intermediates, reducing reaction rates .
- This compound vs. 8-Bromo-1-octene : Bromine placement alters steric and electronic effects. 8-Bromo-1-octene’s terminal bromine facilitates nucleophilic substitutions (e.g., Grignard reactions), while this compound’s allylic site prefers electrophilic additions .
Chain Length and Functional Groups :
- Shorter analogs like 1-Bromo-1-propene exhibit higher volatility (lower molecular weight) and faster reaction kinetics in radical polymerizations compared to longer-chain derivatives .
- Saturated analogs (e.g., 1-Bromopentane ) lack the double bond, making them inert toward addition reactions but effective in alkylation or nucleophilic substitutions .
Cyclic vs. Linear Structures :
- 1-Bromo-2-fluorocyclopentane demonstrates stereoelectronic effects due to its rigid cyclic framework. The cis/trans isomerism influences regioselectivity in ring-opening reactions, unlike linear this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-1-octene, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via radical addition or elimination reactions. For example, bromination of 1-octene using N-bromosuccinimide (NBS) under controlled radical conditions (e.g., light or initiators like AIBN) is a common approach. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Ensure reaction conditions (temperature, solvent, stoichiometry) are detailed for reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To identify vinyl proton signals (δ ~5-6 ppm) and bromine-induced deshielding.
- GC-MS : For molecular ion peak (m/z ~178 for C₈H₁₅Br) and fragmentation patterns.
- IR Spectroscopy : To detect C-Br stretching (~550-650 cm⁻¹).
Cross-referencing with databases like PubChem or EPA DSSTox ensures accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile or butyl rubber gloves (12-15 mil thickness) to prevent permeation, and work in a fume hood to avoid inhalation. Refer to safety data sheets (SDS) for flash point (if available) and decomposition temperatures. Emergency protocols should include spill containment with inert adsorbents and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can contradictions in kinetic data for this compound reactions be resolved?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace moisture). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments:
- Use controlled-environment reactors to isolate variables.
- Validate kinetic models (e.g., Arrhenius plots) across multiple trials.
- Compare results with computational studies (e.g., DFT for reaction pathways) .
Q. What role does this compound play in controlled radical polymerization (CRP) systems?
- Methodological Answer : this compound can act as a chain-transfer agent or co-monomer in atom transfer radical polymerization (ATRP). For example, copolymerization with acrylates (e.g., methyl acrylate) using Cu(I)/ligand systems (e.g., PMDETA) achieves narrow polydispersity (Đ < 1.3). Monitor monomer feed ratios to balance incorporation efficiency (~25 mol%) and conversion rates .
Q. How can conflicting NMR or GC-MS data for this compound derivatives be interpreted?
- Methodological Answer : Contradictions may stem from stereoisomerism or impurities. Use:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals.
- Isotopic Labeling : For tracking bromine migration in elimination reactions.
- High-Resolution MS (HRMS) : To distinguish between isobaric species.
Cross-validate with synthetic intermediates and reference spectra from peer-reviewed sources .
Q. What strategies optimize regioselectivity in this compound functionalization?
- Methodological Answer : To enhance α- vs. β-substitution:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms.
- Catalytic Systems : Pd(0) catalysts for Heck coupling at the vinyl bromide site.
- Steric Control : Bulky ligands (e.g., P(t-Bu)₃) to direct addition away from the octyl chain.
Document steric/electronic outcomes using X-ray crystallography or computational docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
